N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine
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Overview
Description
N-(2-methoxyethyl)-1,4-dioxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-2-azaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine
- 1-thia-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure and the presence of a methoxyethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H21NO3/c1-13-7-6-12-10-2-4-11(5-3-10)14-8-9-15-11/h10,12H,2-9H2,1H3 |
InChI Key |
GWIXDROZFWUWOK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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